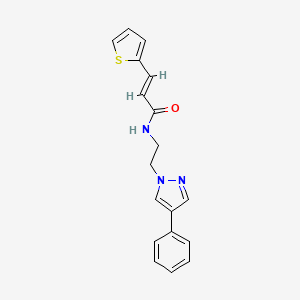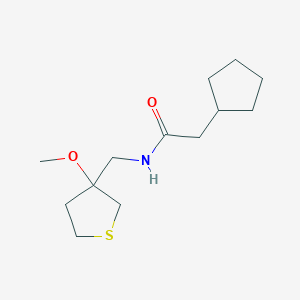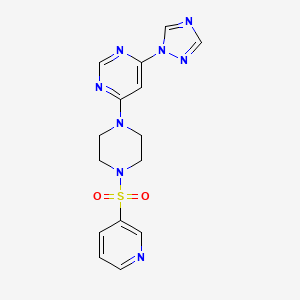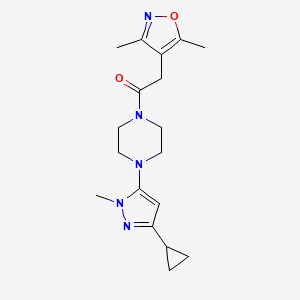![molecular formula C25H17F3N2O3 B2556598 N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866340-14-9](/img/structure/B2556598.png)
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H17F3N2O3 and its molecular weight is 450.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural and Fluorescence Properties
Research on similar quinoline derivatives has shown significant structural aspects and properties. For instance, studies on isoquinoline derivatives have revealed their ability to form gels and crystalline salts with mineral acids. The interaction of these compounds with different hosts like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene resulted in enhanced fluorescence emission. This suggests that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide could have potential applications in materials science for its fluorescence and structural properties (Karmakar, Sarma, & Baruah, 2007).
2. Antimicrobial and Anticancer Potential
Related quinazolin-3(4H)-yl acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant activity against various microbial strains and potential anticancer effects in vitro. This indicates that this compound might also possess antimicrobial and anticancer properties, making it a candidate for further pharmaceutical research (Mehta et al., 2019).
3. Ligand-Protein Interactions and Photovoltaic Efficiency
Similar compounds have been studied for their ligand-protein interactions and photovoltaic efficiency. These studies have shown that such compounds can be used as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency. This suggests potential applications of this compound in the field of renewable energy, particularly in solar energy conversion (Mary et al., 2020).
4. Neuroprotective Properties
Research on anilidoquinoline derivatives, which are structurally similar, has indicated their efficacy in treating neurological conditions like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, suggesting that this compound could also have neuroprotective properties and could be useful in antiviral research (Ghosh et al., 2008).
5. PET Imaging Applications
Derivatives of quinolones have been evaluated for their use in positron emission tomography (PET) imaging. The synthesis and evaluation of such compounds, including their binding characteristics, indicate that this compound might have potential applications in the field of medical imaging and diagnostics (Yui et al., 2010).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O3/c1-14-2-4-15(5-3-14)24(32)19-12-30(22-9-6-16(26)10-18(22)25(19)33)13-23(31)29-17-7-8-20(27)21(28)11-17/h2-12H,13H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCHSZJWYYOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)




![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)

![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)

